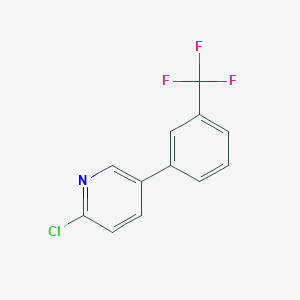

2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N/c13-11-5-4-9(7-17-11)8-2-1-3-10(6-8)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMBJOJYNSJXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-(trifluoromethyl)phenyl is coupled with 2-chloropyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.

Another method involves the direct chlorination and trifluoromethylation of pyridine derivatives. This can be achieved through a vapor-phase reaction at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the simultaneous introduction of chlorine and trifluoromethyl groups in a single step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The vapor-phase chlorination/fluorination method is particularly advantageous for large-scale production due to its simplicity and high yield .

Chemical Reactions Analysis

Chemical Reactions of Pyridine Derivatives

Pyridine derivatives, including those with chloro and trifluoromethyl substituents, participate in various chemical reactions typical for aromatic systems. These include:

-

Nucleophilic Substitution Reactions : The chloro substituent can act as a leaving group, facilitating nucleophilic attack by various nucleophiles.

-

Electrophilic Aromatic Substitution : The trifluoromethyl group enhances the electrophilic character of the aromatic system, making it more reactive towards electrophiles.

-

Cross-Coupling Reactions : Pyridine derivatives can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with other aromatic rings .

Potential Chemical Reactions of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine

-

Nucleophilic Substitution : Replacement of the chloro group with nucleophiles like amines or alkoxides.

-

Cross-Coupling Reactions : Coupling with other aromatic rings using palladium catalysts.

-

Electrophilic Aromatic Substitution : Reaction with electrophiles such as nitronium ions or bromine.

Data Tables

Due to the lack of specific data on this compound, the following table provides general information on related compounds:

| Compound | Reaction Type | Conditions | Yield |

|---|---|---|---|

| Trifluoromethylpyridines | Vapor-phase fluorination | Catalyst fluidized-bed phase | Variable |

| Chloro(trifluoromethyl)pyridines | Nucleophilic substitution | Various nucleophiles | Variable |

| Pyridazinone derivatives | Cross-coupling reactions | Palladium catalysts | High |

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities, particularly in the following areas:

- Insecticidal Activity : Research indicates that derivatives of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine exhibit significant insecticidal properties. For instance, compounds synthesized through cross-coupling reactions have been tested against various insect pests and demonstrated effective bioactivity .

- Antibacterial Properties : Some derivatives have shown antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating resistant bacterial strains .

Case Study 1: Insecticidal Efficacy

A study investigated the insecticidal efficacy of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) phenol against common agricultural pests. The results indicated that this compound had a high mortality rate among treated insects compared to controls, suggesting its potential as a novel insecticide .

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) phenol | Aphids | 85% |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) phenol | Whiteflies | 78% |

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial activity of synthesized derivatives against MRSA. The compounds were tested for minimum inhibitory concentration (MIC), revealing that several derivatives had MIC values lower than those of standard antibiotics.

| Compound | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| This compound | 16 | 32 |

| Control (Vancomycin) | 8 | - |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance binding affinity and selectivity for these targets . In agrochemical applications, the compound may disrupt essential biological processes in pests, leading to their elimination.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The trifluoromethyl group enhances lipophilicity, while chlorine improves electrophilic reactivity. Fluorine substituents (e.g., in 72600-67-0) increase metabolic stability.

- Synthetic Complexity : Carboxylate derivatives (e.g., ) require additional steps like esterification, reducing overall yield compared to direct halogenation routes.

Physicochemical Properties

Substituents significantly alter physical properties:

*Note: IR data from structurally related compounds.

Key Observations :

- Solubility: Compounds with polar groups (e.g., -COOCH₃ in ) exhibit higher solubility in organic solvents than non-polar analogs.

- Spectroscopic Features: Aromatic C-H stretching (~3020 cm⁻¹) and nitrile stretches (~2183 cm⁻¹) are common in analogs with cyano groups.

Biological Activity

2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a chloro group and a trifluoromethyl group, which significantly influence its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing characteristics, making it a valuable motif in drug design.

Antibacterial Activity

Research indicates that compounds containing trifluoromethyl-pyridine moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives of this compound demonstrate selective inhibition against various bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 12 µg/mL |

| 2 | S. aureus | 8 µg/mL |

| 3 | B. subtilis | 10 µg/mL |

The above data illustrates that the compound exhibits varying degrees of antibacterial activity, with notable potency against Staphylococcus aureus, a common pathogen associated with resistant infections .

Antiviral Activity

In addition to antibacterial effects, the compound has been evaluated for antiviral properties. Studies have shown that certain derivatives can inhibit viral replication in cell cultures, demonstrating potential as antiviral agents against viruses such as Zika and Dengue.

Table 2: Antiviral Efficacy of Trifluoromethyl-Pyridine Derivatives

| Compound | Virus | Effective Concentration (EC50) |

|---|---|---|

| A | ZIKV | 2.4 µM |

| B | DENV-2 | 1.4 µM |

These findings suggest that the trifluoromethyl substitution enhances the antiviral activity of pyridine derivatives, making them promising candidates for further development .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in bacterial metabolism and replication. For instance, it has been shown to inhibit phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. This inhibition leads to reduced fatty acid synthesis and compromised membrane integrity in bacteria .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Activity : A recent investigation demonstrated that a series of derivatives based on the trifluoromethyl-pyridine scaffold exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR), indicating that modifications at specific positions on the pyridine ring can enhance potency .

- Case Study on Antiviral Effects : Another study focused on the antiviral properties against Zika virus, revealing that certain analogs could effectively reduce viral load in infected cell lines without causing cytotoxicity to host cells. This highlights the potential for developing safe antiviral therapies based on this compound .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine for experimental design?

- Answer: Key properties include:

- Density : 1.417 g/mL at 25°C .

- Melting Point : 32–34°C (lit.) .

- Boiling Point : 147°C (lit.) .

- LogP : 2.75 (indicative of moderate lipophilicity) .

- Hazard Profile : Classified as a combustible solid (Storage Code 11) with eye/skin irritation (Hazard Statements: Eye Irrit. 2, Skin Irrit. 2) .

These properties guide solvent selection, reaction temperature limits, and safety protocols (e.g., use of N95 masks, gloves) .

Q. How should this compound be stored and handled to ensure stability and safety?

- Answer:

- Storage : Store in a cool, dry place (≤25°C) away from oxidizers. Combustible solid classification (WGK 3) necessitates fire-safe storage .

- Handling : Use PPE (gloves, eyeshields) to avoid respiratory or dermal exposure. Avoid dust generation due to potential STOT-SE 3 effects on the respiratory system .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Q. What are the foundational synthetic routes for preparing this compound in laboratory settings?

- Answer: Common methods include:

- Vapor-phase chlorination/fluorination : Using β-picoline and chlorine at high temperatures (>300°C) with iron fluoride catalysts to introduce trifluoromethyl and chloro groups .

- Regioselective functionalization : Chlorine/fluorine exchange on trichloromethylpyridine intermediates under controlled conditions .

Yields depend on catalyst activity and molar ratios of reagents .

Advanced Research Questions

Q. How can regioexhaustive functionalization of this compound be optimized for diverse derivatives?

- Answer:

- Substrate Design : Use the chloro group as a leaving site for nucleophilic substitution (e.g., amines, thiols) under mild conditions (e.g., DMF, 60–80°C) .

- Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling with aryl boronic acids to synthesize biaryl derivatives .

- Challenges : Competing reactions at the trifluoromethyl group require careful monitoring via LC-MS or ¹⁹F NMR to track regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated intermediates?

- Answer:

- Data Triangulation : Compare vapor-phase vs. liquid-phase fluorination methods. For example, vapor-phase reactions (Scheme 4, ) achieve higher purity but risk multi-chlorinated by-products, whereas liquid-phase routes (Scheme 2, ) offer better selectivity but lower yields.

- By-product Recycling : Catalytic hydrogenolysis converts unwanted chlorinated by-products (e.g., 2,3,5-DCTC) back to 3-(trifluoromethyl)pyridine, reducing waste .

- Process Optimization : Adjust chlorine gas ratios and reaction temperatures to balance yield and purity .

Q. What mechanistic insights govern the compound’s reactivity in coupling reactions?

- Answer:

- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitution at the 3-position, while the chloro group directs nucleophilic attack to the 2-position .

- Steric Considerations : Bulky substituents on the pyridine ring may hinder cross-coupling; use smaller ligands (e.g., PdCl₂(dtbpf)) to enhance accessibility .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition in Suzuki couplings) .

Q. How can this compound be utilized in materials science or medicinal chemistry?

- Answer:

- Medicinal Chemistry : Serve as a scaffold for kinase inhibitors or GPCR modulators. Introduce sulfonamide or amide groups via nucleophilic substitution to enhance bioavailability .

- Materials Science : Functionalize with π-conjugated moieties (e.g., thiophenes) via cross-coupling to create organic semiconductors .

- Biological Probes : Label with fluorophores (e.g., BODIPY) to study target engagement in cellular assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.